4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
CAS No.: 898420-79-6
Cat. No.: VC6273115
Molecular Formula: C23H20ClN3O3S
Molecular Weight: 453.94
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898420-79-6 |
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Molecular Formula | C23H20ClN3O3S |
Molecular Weight | 453.94 |
IUPAC Name | 4-chloro-2,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C23H20ClN3O3S/c1-14-13-22(15(2)12-20(14)24)31(29,30)26-17-8-10-18(11-9-17)27-16(3)25-21-7-5-4-6-19(21)23(27)28/h4-13,26H,1-3H3 |
Standard InChI Key | DDYMUVCQFQBHFV-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide integrates three critical structural domains:
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A 2,5-dimethylbenzenesulfonamide moiety substituted with a chlorine atom at the 4-position, enhancing electrophilic character and hydrogen-bonding potential.
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A central phenyl linker providing conformational flexibility between the sulfonamide and quinazolinone systems.
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A 2-methyl-4-oxoquinazolin-3(4H)-yl group, a heterocyclic scaffold known for intercalating into enzyme active sites .
The compound’s IUPAC name systematically describes this arrangement: the benzenesulfonamide component precedes the N-linked phenyl-quinazolinone substituent. Key stereoelectronic features include:
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Chlorine’s electron-withdrawing effect at C4 of the benzene ring, increasing sulfonamide acidity (pKa ≈ 10.2) .
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Methyl groups at C2 and C5 of the benzene ring and C2 of the quinazolinone, optimizing hydrophobic interactions .
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Keto-enol tautomerism in the quinazolinone ring, enabling pH-dependent binding modes .
Physicochemical Properties
Experimental and in silico analyses yield the following profile :
Property | Value |
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Molecular formula | C24H21ClN4O3S |
Molecular weight | 481.97 g/mol |
logP (octanol-water) | 4.28 ± 0.15 |
logD (pH 7.4) | 4.14 ± 0.12 |
Aqueous solubility | 12.7 µM (25°C, PBS) |
Topological PSA | 46.2 Ų |
H-bond donors | 1 (sulfonamide NH) |
H-bond acceptors | 5 (3 carbonyl O, 2 S=O) |
The balanced lipophilicity (logP ~4.3) suggests adequate membrane permeability while retaining water solubility for pharmacological activity . The polar surface area below 50 Ų aligns with oral bioavailability criteria .
Synthetic Methodology
Retrosynthetic Analysis
The compound’s synthesis likely follows a convergent approach:
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Quinazolinone precursor: 2-Methyl-4-oxoquinazolin-3(4H)-yl-aniline derivatives are prepared via cyclocondensation of anthranilic acid derivatives with urea or thiourea . Methylation at N2 could employ dimethyl sulfate under basic conditions.
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Sulfonamide component: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride is synthesized through chlorosulfonation of 2,5-dimethylbenzene, followed by phosphorus pentachloride treatment .
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Coupling reaction: Nucleophilic substitution between the sulfonyl chloride and quinazolinone-aniline intermediate occurs in anhydrous DMF with triethylamine, yielding the target compound .
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity: Ensuring exclusive N-arylation at the aniline’s para position requires careful control of reaction stoichiometry and temperature .
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Sulfonamide stability: The electron-deficient benzene ring necessitates low-temperature coupling (<0°C) to prevent sulfonic acid formation .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) gradients effectively separates the product from unreacted starting materials .
Biochemical Activity and Mechanism
α-Glucosidase Inhibition
In vitro assays against rat intestinal α-glucosidase demonstrate mixed-type inhibition (Ki = 138 ± 4.2 µM), surpassing acarbose (IC50 = 814 µM) . Molecular dynamics simulations show:
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Sulfonamide group coordinates with Asp352 and Arg442 via hydrogen bonds.
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Quinazolinone ring stacks against Phe314 and Phe311 through π-π interactions .
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Chlorine atom participates in hydrophobic contacts with Leu218 and Val232 .
Carbonic Anhydrase Isoform Selectivity
The compound inhibits human CA II and XII isoforms with nanomolar affinity (CA II: Ki = 89 nM; CA XII: Ki = 127 nM) . X-ray crystallography reveals:
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Sulfonamide SO2NH group coordinates the catalytic Zn²+ ion.
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4-Chloro substituent fills the hydrophobic pocket formed by Leu198, Trp209, and Val143 .
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Quinazolinone moiety extends into the solvent-accessible region, minimizing off-target CA I/IX binding .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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Absorption: Caco-2 permeability (Papp = 12.3 × 10⁻⁶ cm/s) indicates moderate intestinal absorption .
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Metabolism: CYP3A4-mediated N-demethylation forms a primary metabolite (t1/2 = 6.2 h) .
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Toxicity: Ames test negative; hepatotoxicity risk predicted at >50 mg/kg/day (rodent models) .
Formulation Considerations
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Salt formation: Sodium salt improves aqueous solubility (43.2 mg/mL vs. 0.3 mg/mL free acid) .
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Prodrug strategy: Esterification of the sulfonamide NH enhances oral bioavailability (F = 78% in rats) .
Comparative Analysis with Structural Analogs
The dual inhibition profile distinguishes this compound from classical single-target agents, potentially reducing therapeutic doses and side effects .
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